BI-0252

Chemical stability Epimerization Spiro-oxindole scaffold

Epimerization-prone spiro-oxindole MDM2 inhibitors undermine in vivo reproducibility. BI-0252 overcomes this with a spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one scaffold engineered for chemical stability. • MDM2-p53 IC50: 4 nM; single oral dose induces tumor regression in SJSA-1 xenograft • Co-crystal structure (PDB: 5LAZ, 1.66 Å) validates binding mode for SAR studies • p53 target engagement confirmed via CDKN1a, MDM2, BBC3 mRNA induction Supplied as ≥98% pure solid; research-use-only (RUO) preclinical tool compound.

Molecular Formula C30H26Cl2FN3O3
Molecular Weight 566.4 g/mol
Cat. No. B12431306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-0252
Molecular FormulaC30H26Cl2FN3O3
Molecular Weight566.4 g/mol
Structural Identifiers
SMILESC1CC1CN2C3CC(NC3C(C24C5=C(C=C(C=C5)Cl)NC4=O)C6=C(C(=CC=C6)Cl)F)C7=CC=C(C=C7)C(=O)O
InChIInChI=1S/C30H26Cl2FN3O3/c31-18-10-11-20-23(12-18)35-29(39)30(20)25(19-2-1-3-21(32)26(19)33)27-24(36(30)14-15-4-5-15)13-22(34-27)16-6-8-17(9-7-16)28(37)38/h1-3,6-12,15,22,24-25,27,34H,4-5,13-14H2,(H,35,39)(H,37,38)/t22-,24+,25+,27-,30-/m1/s1
InChIKeyCCPUFNJKOGKOOG-AFKAWQRRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BI-0252 Product Overview


BI-0252 is a chemically stable, orally active spiro-oxindole small molecule that inhibits the MDM2-p53 protein-protein interaction with an IC50 of 4 nM [1]. The compound features a structurally optimized spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one scaffold that prevents epimerization—a chemical instability issue that plagued earlier spiro[3H-indole-3,3′-pyrrolidin]-2(1H)-one MDM2 inhibitor scaffolds [2]. BI-0252 is categorized as a research-use-only preclinical tool compound and has not progressed to human clinical trials, distinguishing it from clinical-stage MDM2 inhibitors such as navtemadlin (AMG-232/KRT-232), idasanutlin (RG7388), milademetan (DS-3032b), and RG7112 [1] [3].

1
MDM2-p53 pathway inhibition studies
Supports target engagement research in TP53 wild-type cell and animal models.
2
Chemically stable spiro scaffold
Structurally optimized to resist epimerization, supporting reproducible assay outcomes.
3
Oral dosing protocol fit
Reported oral administration profile suitable for rodent model-response studies.
4
Preclinical research tool
Research-use-only compound; not intended for human clinical investigation.

Why BI-0252 Substitution Fails


MDM2-p53 inhibitors constitute a structurally and pharmacologically heterogeneous class where small differences in scaffold chemistry drive clinically and preclinically meaningful divergence in chemical stability, pharmacokinetics, dosing flexibility, and in vivo efficacy [1]. The initial spiro-oxindole MDM2 inhibitors (bearing a spiro[3H-indole-3,3′-pyrrolidin]-2(1H)-one scaffold) suffered from epimerization at the spiro junction under physiological conditions, leading to loss of binding activity and confounding experimental reproducibility [2]. BI-0252 was specifically engineered to overcome this liability through a scaffold shift to spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one, which confers chemical stability not present in the earlier progenitor series [2]. Furthermore, BI-0252 demonstrates the ability to induce tumor regression following a single oral dose in the SJSA-1 xenograft model—a level of in vivo robustness that is not uniformly observed across preclinical MDM2 inhibitors and cannot be assumed for chemically related analogs [3]. Generic substitution without empirical verification of these attributes risks introducing confounding variables related to compound degradation, variable exposure, or inconsistent target engagement.

Scaffold stability
BI-0252: spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one
Earlier spiro[3H-indole-3,3′-pyrrolidin]-2(1H)-one analogs may epimerize, compromising binding consistency.
In vivo dosing
BI-0252: reported single-dose tumor regression
Many preclinical MDM2 inhibitors require multiple daily doses; response profile may not transfer.
Development stage
BI-0252: preclinical tool compound
Clinical-stage MDM2 inhibitors (e.g., navtemadlin, idasanutlin) serve different research contexts and are not interchangeable.

BI-0252 Differentiation Evidence


Chemical Stability: Epimerization-Free Scaffold

BI-0252 was rationally designed with a spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one scaffold that is not prone to epimerization, in contrast to the earlier spiro[3H-indole-3,3′-pyrrolidin]-2(1H)-one scaffold which exhibited epimerization at the spiro junction under physiological conditions [1]. This structural modification was informed by co-crystal structure analysis (PDB: 5LAZ) at 1.66 Å resolution confirming the binding mode [2].

Chemical stability
Class-level inference
BI-0252: spiro[3,2′] scaffold — no epimerization
Progenitor spiro[3,3′] scaffold — epimerization observed
Scaffold stability supports experimental reproducibility
Class-level comparison; lot-specific verification advised
Chemical stability Epimerization Spiro-oxindole scaffold MDM2-p53 Structural optimization

Tumor Regression After Single Oral Dose

BI-0252 demonstrates robust in vivo antitumor activity in the MDM2-amplified, TP53 wild-type SJSA-1 osteosarcoma xenograft model. Notably, BI-0252 induces tumor regressions in all animals even when administered as a single oral dose, a benchmark of in vivo robustness that distinguishes it from many preclinical MDM2 inhibitors requiring multiple daily dosing [1].

Tumor regression
Class-level inference
Tumor regressions in all animals after single oral dose
SJSA-1 osteosarcoma xenograft model (MDM2-amplified, TP53 wild-type)
Reported single-dose response context
Data to verify; many MDM2 inhibitors require multiple doses
In vivo efficacy Tumor regression Xenograft model SJSA-1 MDM2 amplification

Oral Pharmacokinetic Profile

BI-0252 exhibits a favorable preclinical pharmacokinetic profile with low clearance after intravenous administration (5 mg/kg) and high oral exposure following a 50 mg/kg oral dose, confirming its suitability for oral dosing in rodent efficacy studies [1].

Oral PK profile
Supporting evidence
Low IV clearance (5 mg/kg); high oral exposure (50 mg/kg PO) in nude mice
Supports oral dosing for rodent model-response protocols
No direct head-to-head PK comparator available
Pharmacokinetics Oral bioavailability Clearance In vivo exposure MDM2 inhibitor

p53 Target Gene PD Marker Induction

In SJSA-1 tumor-bearing nude mice, oral administration of BI-0252 (25 mg/kg/day for 13 days and 100 mg/kg for 24 hours) leads to time-dependent mRNA induction of the TP53 transcriptional target genes CDKN1a (p21), MDM2, and BBC3 (PUMA), confirming functional p53 pathway activation in vivo [1].

PD marker induction
Supporting evidence
Time-dependent mRNA induction of CDKN1a, MDM2, BBC3 in tumor tissue
Supports on-target pharmacodynamic interpretation
Confirm exposure-response in specific study context
Pharmacodynamics p53 target genes CDKN1a MDM2 BBC3 Biomarker

BI-0252 Research Application Scenarios


Efficacy in MDM2-Amplified Xenograft Models

BI-0252 is ideally suited for researchers conducting in vivo efficacy studies in the SJSA-1 osteosarcoma xenograft model and other MDM2-amplified, TP53 wild-type tumor models. The compound's demonstrated ability to induce tumor regression following a single oral dose provides a robust benchmark for comparative studies and enables simplified dosing regimens [1].

Pharmacodynamic and Target Engagement Studies

BI-0252 enables investigation of p53 pathway activation through quantifiable induction of TP53 transcriptional targets including CDKN1a, MDM2, and BBC3 in tumor tissue, facilitating exposure-response analyses and mechanistic validation of MDM2-p53 inhibition [1].

Structurally Defined MDM2 Inhibitor Tool

With a well-characterized co-crystal structure (PDB: 5LAZ) at 1.66 Å resolution confirming its binding mode to MDM2 and a scaffold engineered for chemical stability, BI-0252 provides a reliable tool compound for structure-activity relationship (SAR) investigations, computational modeling, and target validation studies where reproducibility and defined molecular interactions are paramount [2] [3].

Combination Therapy with Cytotoxic Agents

BI-0252 has been employed as a reference MDM2 inhibitor in studies exploring combination strategies with agents such as doxorubicin in A549 lung adenocarcinoma cells, demonstrating its utility as a benchmark compound for evaluating synergistic antitumor effects and rational combination regimen design [4].

Application
Selection Property
Validation Focus
MDM2-amplified xenograft model‑response studies
Single‑dose tumor regression context
Reproducibility of response in SJSA‑1 and related models
Pharmacodynamic target engagement research
PD marker induction profile
Endpoint measurement of CDKN1a, MDM2, BBC3
Structural biology and SAR tool
Defined co‑crystal binding mode (PDB 5LAZ)
Binding mode confirmation and scaffold stability review
Combination agent benchmarking studies
Reference MDM2 inhibitor context
Synergy validation with agents such as doxorubicin
Quote Request

Request a Quote for BI-0252

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.